3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an oxadiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various scientific fields, including medicinal chemistry and materials science. It is classified under the oxadiazole derivatives, which are known for their diverse biological activities and utility in synthetic chemistry.
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine typically involves several synthetic routes. One common method includes the cyclization of hydrazides with trifluoromethyl-substituted nitriles. This reaction is generally conducted in the presence of a dehydrating agent to facilitate the formation of the oxadiazole ring.
The molecular formula of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is , with a molecular weight of approximately 229.17 g/mol. The structure features an oxadiazole ring with an amine functional group at position 5 and a trifluoromethyl-substituted phenyl group at position 3.
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used. For example:
Relevant data includes:
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine has several applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized. Early instability concerns delayed medicinal exploration until the 1940s, when systematic biological studies commenced. The 1960s marked a watershed moment with the approval of oxolamine as the first 1,2,4-oxadiazole-containing drug, establishing this scaffold as a viable pharmacophore for cough suppression. Subsequent decades witnessed accelerated diversification, yielding prenoxdiazine (cough suppressant), butalamine (vasodilator), fasiplon (anxiolytic), pleconaril (antiviral), and ataluren (treatment for Duchenne muscular dystrophy) [1].
The period from 2000–2020 saw a doubling in research output, reflecting heightened interest in the scaffold’s versatility. Notably, the discovery of phidianidines A and B in 2011—naturally occurring 1,2,4-oxadiazoles from the sea slug Phidiana militaris—validated the ring’s biological relevance beyond synthetic chemistry. These alkaloids demonstrated potent cytotoxicity against tumor cell lines (HeLa, CaCo-2) and targeted neuroreceptors (μ-opioid, dopamine transporter), expanding the scaffold’s therapeutic horizon [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: